

Unveiling the Solvatochromic Properties of NR160 (Nile Red): A Technical Guide

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Compound of Interest

Compound Name: NR160

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This technical guide provides an in-depth exploration of the solvatochromic properties of **NR160**, widely identified as the fluorescent dye Nile Red. Renowned for its remarkable sensitivity to the local environment, Nile Red's fluorescence spectrum shifts dramatically with changes in solvent polarity, making it a powerful tool in various scientific and biomedical applications. This document outlines the core principles of its solvatochromism, presents quantitative data in a structured format, details experimental protocols for its characterization, and provides visualizations of its application in cellular imaging.

Introduction to NR160 (Nile Red) and its Solvatochromic Behavior

Nile Red (9-(diethylamino)-5H-benzo[a]phenoxazin-5-one) is a hydrophobic, photostable, and intensely fluorescent dye. Its defining characteristic is its pronounced solvatochromism, where the color of its fluorescence emission is highly dependent on the polarity of the surrounding solvent. In nonpolar, lipid-rich environments, Nile Red exhibits strong fluorescence, typically in the yellow-gold region of the spectrum. Conversely, in polar aqueous media, its fluorescence is significantly quenched and red-shifted.^{[1][2]}

This behavior stems from the significant difference in the dipole moment between the ground and excited states of the Nile Red molecule. In its excited state, the molecule becomes more polar. Polar solvent molecules can stabilize this excited state through dipole-dipole interactions,

which lowers the energy of the excited state and results in a bathochromic (red) shift in the emission spectrum.^[3] The magnitude of this shift is directly related to the polarity of the solvent, allowing for the characterization of the microenvironment of the dye.

Quantitative Solvatochromic Data of Nile Red

The following tables summarize the absorption and fluorescence emission maxima of Nile Red in a range of organic solvents with varying polarities. The data is compiled from various scientific sources to provide a comprehensive overview for comparative analysis.

Table 1: Solvatochromic Data of Nile Red in Various Solvents

Solvent	Dielectric Constant (ϵ)	Absorption Max (λ_{abs}) (nm)	Emission Max (λ_{em}) (nm)	Stokes Shift (nm)
n-Hexane	1.88	~519	~526 ^[1]	7
Toluene	2.38	~521	~566 ^[1]	45
Ethyl Acetate	6.02	~535	~602 ^[1]	67
1-Pentanol	13.9	~545	~630	85
Acetone	20.7	~540	-	-
Ethanol	24.6	~548	~636 ^[1]	88
Methanol	32.7	~552	~633 ^[1]	81
Water	80.1	-	~663 ^[1]	-

Note: The absorption and emission maxima can vary slightly depending on the specific experimental conditions and instrumentation. The data presented here is for comparative purposes.

Experimental Protocols

General Protocol for Observing Solvatochromism of Nile Red

This protocol outlines the steps to qualitatively and quantitatively assess the solvatochromic properties of Nile Red in different solvents.

Materials:

- Nile Red powder
- A selection of organic solvents of varying polarities (e.g., n-hexane, toluene, ethyl acetate, ethanol, methanol)
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer
- Fluorometer or fluorescence spectrophotometer
- Cuvettes (quartz for UV-Vis, fluorescence cuvettes)

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of Nile Red (e.g., 1 mg/mL) in a suitable solvent in which it is readily soluble, such as dimethyl sulfoxide (DMSO) or acetone.
- **Working Solution Preparation:** From the stock solution, prepare dilute working solutions of Nile Red in each of the selected organic solvents. A typical concentration for spectroscopic measurements is in the micromolar range (e.g., 1-10 μM). Ensure the final concentration is low enough to avoid inner filter effects.
- **UV-Vis Absorption Spectroscopy:**
 - Record the absorption spectrum of each Nile Red solution using a UV-Vis spectrophotometer over a suitable wavelength range (e.g., 400-700 nm).
 - Use the pure solvent as a blank for each measurement.
 - Determine the wavelength of maximum absorption (λ_{abs}) for each solvent.
- **Fluorescence Emission Spectroscopy:**

- Using a fluorometer, excite each Nile Red solution at a wavelength close to its absorption maximum.
- Record the fluorescence emission spectrum over an appropriate wavelength range (e.g., 500-750 nm).
- Determine the wavelength of maximum emission (λ_{em}) for each solvent.
- Data Analysis:
 - Tabulate the λ_{abs} and λ_{em} values for each solvent.
 - Calculate the Stokes shift (the difference between the emission and absorption maxima) for each solvent.
 - Correlate the observed spectral shifts with the polarity of the solvents.

Protocol for Staining Intracellular Lipid Droplets with Nile Red

This protocol describes the use of Nile Red as a fluorescent stain to visualize lipid droplets in cultured cells.

Materials:

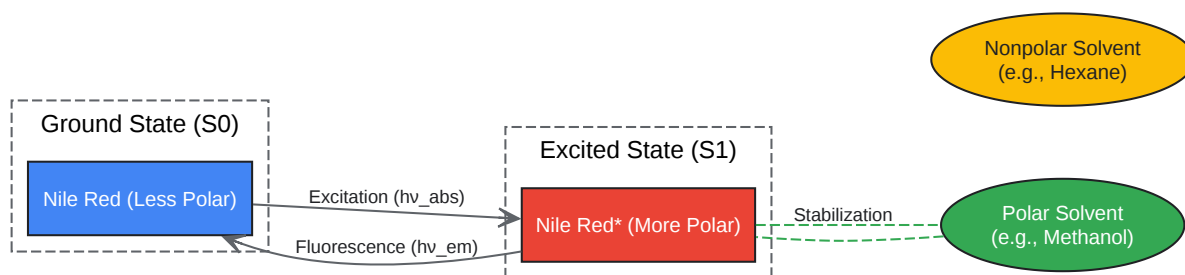
- Nile Red stock solution (1 mg/mL in DMSO)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Cultured cells (e.g., adipocytes, hepatocytes)
- Fluorescence microscope with appropriate filter sets (e.g., for yellow-gold and red fluorescence)
- Optional: Formaldehyde for cell fixation

Procedure:

- Cell Culture: Culture cells to the desired confluency on coverslips or in imaging dishes.
- Nile Red Staining Solution Preparation: Dilute the Nile Red stock solution in cell culture medium to a final concentration of 1-10 $\mu\text{g/mL}$.
- Staining:
 - Remove the culture medium from the cells and wash them once with PBS.
 - Add the Nile Red staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.
- Washing: Remove the staining solution and wash the cells two to three times with PBS to remove excess dye.
- Imaging:
 - Mount the coverslips on microscope slides or image the cells directly in the imaging dish using a fluorescence microscope.
 - For neutral lipids within lipid droplets, use an excitation wavelength of ~488 nm and an emission filter that captures the yellow-gold fluorescence (~530-600 nm).
 - For polar lipids in membranes, a longer excitation wavelength (~550 nm) and a red emission filter (~600-680 nm) can be used.
- (Optional) Fixation: Cells can be fixed with a 4% formaldehyde solution in PBS for 15 minutes at room temperature either before or after staining. If fixing before staining, permeabilization with a detergent like Triton X-100 may be necessary.

Visualizations

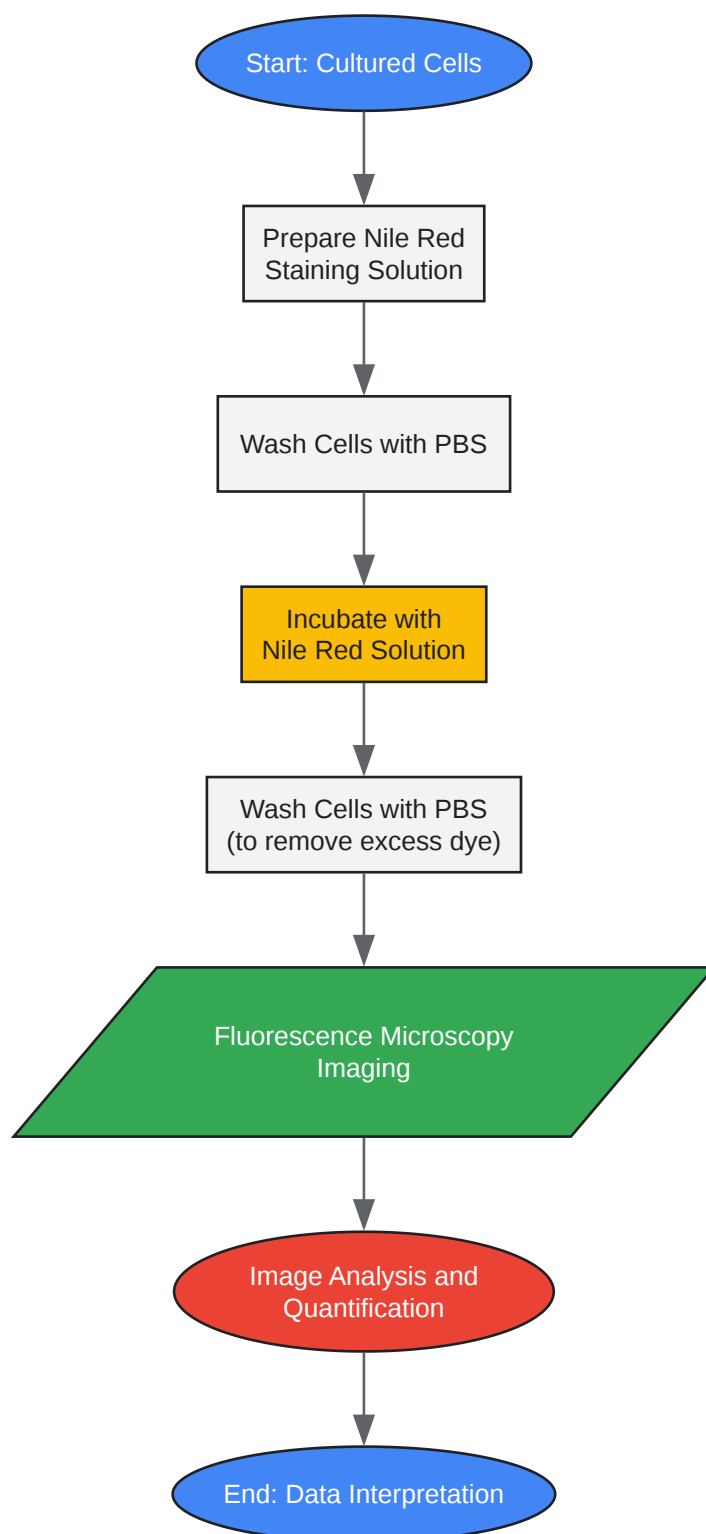
The following diagrams illustrate the conceptual basis of Nile Red's solvatochromism and a typical experimental workflow for its application in cellular imaging.



Conceptual Diagram of Nile Red's Solvatochromism

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Caption: Conceptual diagram illustrating the principle of Nile Red's solvatochromism.



Experimental Workflow for Staining Lipid Droplets with Nile Red

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Caption: Experimental workflow for staining intracellular lipid droplets using Nile Red.

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